3-(Ethylsulfanyl)cyclopentan-1-amine
Description
3-(Ethylsulfanyl)cyclopentan-1-amine is a cyclopentane derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the 3-position and an amine group at the 1-position.
Properties
IUPAC Name |
3-ethylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGAXYXFQFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)cyclopentan-1-amine typically involves the introduction of an ethylsulfanyl group to a cyclopentane ring followed by amination. One common method includes the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form 3-(ethylsulfanyl)cyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group or to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-ethylsulfanylated cyclopentanamine or modified amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(ethylsulfanyl)cyclopentan-1-amine with structurally related compounds, focusing on molecular structure, substituent effects, and physicochemical properties.
Cyclohexane vs. Cyclopentane Backbone
- 3-(Ethylsulfanyl)cyclohexan-1-amine (CAS 1340433-68-2): Structure: Cyclohexane ring with ethylsulfanyl and amine groups.
Substituent Variations
3-Ethynylcyclopentan-1-amine (CAS 1936547-13-5):
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine :
Functional Group Modifications
- N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]cyclopentan-1-amine :
- Structure : Cyclopentane with a pyrrolidine-methoxymethyl substituent and N-ethylation.
- Molecular Formula : C₁₃H₂₆N₂O.
- Key Differences : The addition of a methoxymethyl-pyrrolidine group increases molecular weight (226.36 g/mol) and introduces polar oxygen atoms, enhancing solubility in aqueous media .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Backbone | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|---|
| This compound | Cyclopentane | Ethylsulfanyl (-SC₂H₅) | C₇H₁₅NS (inferred) | ~145.27 (calculated) | Thioether functionality |
| 3-(Ethylsulfanyl)cyclohexan-1-amine | Cyclohexane | Ethylsulfanyl (-SC₂H₅) | C₈H₁₇NS (inferred) | ~159.30 (calculated) | Increased ring size |
| 3-Ethynylcyclopentan-1-amine | Cyclopentane | Ethynyl (-C≡CH) | C₇H₁₁N | 109.17 | π-Electron-rich substituent |
| 3-(3-Ethyl-oxadiazol-5-yl)cyclopentan-1-amine | Cyclopentane | Oxadiazole heterocycle | Not provided | Not provided | Rigid heterocyclic scaffold |
| N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]cyclopentan-1-amine | Cyclopentane | Methoxymethyl-pyrrolidine | C₁₃H₂₆N₂O | 226.36 | Enhanced polarity and solubility |
Table 2: Key Structural Impacts on Properties
| Substituent Type | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| Ethylsulfanyl (-SC₂H₅) | Electron-donating (S atom) | Moderate bulk | Improved membrane permeability |
| Ethynyl (-C≡CH) | Electron-withdrawing | Low bulk | Conjugation for fluorescence probes |
| Oxadiazole | Mixed (N and O atoms) | High rigidity | Target-specific binding |
| Methoxymethyl-pyrrolidine | Polar (O atom) | High bulk | Solubility enhancement |
Research Findings and Limitations
- Data Discrepancies : and contain conflicting molecular formulas (e.g., C₁₁H₈ClN₅O vs. C₆H₆BrClN₂), indicating possible mislabeling or database errors. These inconsistencies underscore the need for experimental validation .
- Biological Potential: Compounds like 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine () demonstrate the importance of heterocycles in drug discovery, though direct data on the target compound remains sparse .
Biological Activity
3-(Ethylsulfanyl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13NS
- Molecular Weight : 145.25 g/mol
The presence of the ethylsulfanyl group in the cyclopentanamine structure is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is believed to involve its interaction with various molecular targets, including neurotransmitter receptors and enzymes. These interactions can modulate physiological processes such as neurotransmission and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Neuropharmacological Effects :
The compound has been investigated for its potential in treating neurological disorders by modulating neurotransmitter systems. Studies suggest that it may influence dopaminergic signaling pathways, which are associated with mood regulation and cognitive function.
Antimicrobial Activity :
Similar compounds have demonstrated varying degrees of antimicrobial activity. For instance, derivatives with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Compound | Minimum Inhibitory Concentration (MIC) mg/mL | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus |
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.100 | P. aeruginosa |
Case Studies
Neurotransmitter Receptor Modulation :
In vitro studies have indicated that compounds similar to this compound can effectively bind to dopamine receptors. This binding influences dopaminergic signaling pathways, which are crucial for mood regulation and cognitive functions.
Antifungal Activity :
Research on piperidine derivatives has revealed potent antifungal properties against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL for effective compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
